![molecular formula C18H11ClN2O5 B4621701 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Vue d'ensemble

Description

The compound of interest is a part of a broader class of compounds with significant pharmaceutical and chemical interest due to their diverse biological activities and unique chemical properties. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds that are crucial in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves catalyst-free, one-pot, three-component reactions under ambient conditions. For instance, Brahmachari and Nayek (2017) developed an efficient synthesis of a new series of functionalized pyrimidines via a three-component reaction involving barbituric acid derivatives, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in aqueous ethanol at room temperature, highlighting the simplicity and eco-friendliness of the method (Brahmachari & Nayek, 2017).

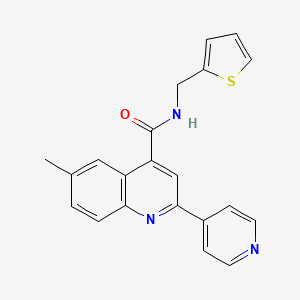

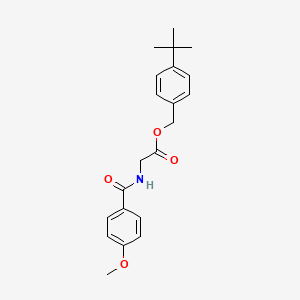

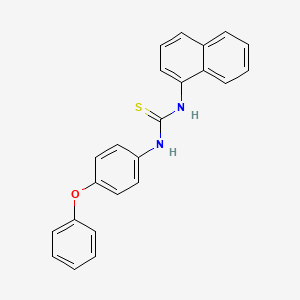

Molecular Structure Analysis

Molecular structure characterization of such compounds typically involves a combination of elemental analysis, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Asiri and Khan (2010) provided an example of this approach by confirming the structure of a related compound through extensive spectral analysis (Asiri & Khan, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones is influenced by their functional groups, which can undergo various chemical transformations. For example, Tolkunov et al. (2013) explored the acylation and cyclocondensation reactions of pyrimidine derivatives, leading to the synthesis of complex heterocyclic compounds with potential biological activities (Tolkunov et al., 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

A significant area of scientific research involving the compound 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione focuses on its synthesis and characterization. Studies demonstrate various methodologies for synthesizing pyrimidine derivatives, including the use of catalyst-free, one-pot three-component synthesis techniques under ambient conditions. These methods are noted for their mild reaction conditions, high yields, and eco-friendly approaches, indicating the potential for efficient and sustainable production of such compounds (Brahmachari & Nayek, 2017).

Antiviral and Antimicrobial Applications

Another pivotal area of application for this compound is in antiviral and antimicrobial research. Pyrimidine derivatives, including those related to the specified compound, have been identified as potential candidates for AIDS chemotherapy due to their structural significance and therapeutic potentials. The exploration of these compounds extends to their synthesis and evaluation against various microbial strains, suggesting a broad spectrum of potential antimicrobial and antiviral uses (Ajani et al., 2019).

Pharmacological Therapeutic Potentials

The pharmacological therapeutic potentials of pyrimidine-based compounds are extensively studied, with particular attention to their applications in drug design due to their versatility and efficacy. Research indicates the synthesis of novel pyrazole- and pyrimidine-based derivatives with concise methodologies, leading to compounds that possess significant candidature for further biological activity investigations and new drug discovery prospects (Ajani et al., 2019).

Nonlinear Optical (NLO) Applications

Pyrimidine and its derivatives also find applications in the field of nonlinear optics (NLO). Studies involving density functional theory (DFT) and experimental analyses have highlighted the NLO properties of thiopyrimidine derivatives. These compounds exhibit considerable NLO character, recommending them for optoelectronic applications. Such research not only showcases the electronic properties of these molecules but also underscores their potential in advancing NLO technologies (Hussain et al., 2020).

Propriétés

IUPAC Name |

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O5/c19-13-8-15-14(25-9-26-15)7-10(13)6-12-16(22)20-18(24)21(17(12)23)11-4-2-1-3-5-11/h1-8H,9H2,(H,20,22,24)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNKTMWRDBYWFB-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)